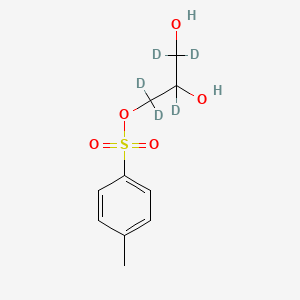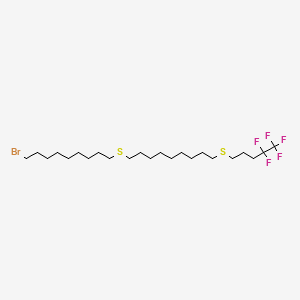
2-Hydroxy Nevirapine-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy Nevirapine-d3 is a stable isotope labelled metabolite of Nevirapine . It belongs to the antivirals and antiretrovirals category . The molecular formula of 2-Hydroxy Nevirapine-d3 is C15H11D3N4O2 and it has a molecular weight of 285.32 .
Synthesis Analysis
The synthesis of 2-Hydroxy Nevirapine involves the oxidation of Nevirapine, yielding several phenolic derivatives . These derivatives are capable of undergoing further metabolic oxidation to electrophilic quinoid derivatives . The oxidative activation of 2-Hydroxy Nevirapine involves the transient formation of both the quinone and a quinone-imine .Molecular Structure Analysis
The molecular structure of 2-Hydroxy Nevirapine-d3 is characterized by its molecular formula C15H11D3N4O2 . Further details about its molecular structure can be found in the referenced materials .Chemical Reactions Analysis
2-Hydroxy Nevirapine undergoes oxidation and subsequent reaction with bionucleophiles . Both 2-Hydroxy Nevirapine and 3-Hydroxy Nevirapine yield the same ring-contraction product upon oxidation with Frémy’s salt in aqueous medium . This is consistent with the formation of a 2,3-NVP-quinone intermediate .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Hydroxy Nevirapine-d3 are characterized by its molecular formula C15H11D3N4O2 and its molecular weight of 285.32 . More detailed information about its physical and chemical properties can be found in the referenced materials .Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions of 2-Hydroxy Nevirapine-d3 research could involve further investigation into the metabolic conversion of phenolic Nevirapine metabolites into quinoid electrophiles . This could provide more insight into the mechanism of action and potential toxicity of 2-Hydroxy Nevirapine-d3 .
Propriétés
Numéro CAS |
1329834-05-0 |
|---|---|
Nom du produit |
2-Hydroxy Nevirapine-d3 |
Formule moléculaire |
C15H14N4O2 |
Poids moléculaire |
285.321 |
Nom IUPAC |
11-cyclopropyl-4-(trideuteriomethyl)-1,5-dihydrodipyrido[2,3-b:2/',3/'-f][1,4]diazepine-2,6-dione |
InChI |
InChI=1S/C15H14N4O2/c1-8-7-11(20)17-14-12(8)18-15(21)10-3-2-6-16-13(10)19(14)9-4-5-9/h2-3,6-7,9H,4-5H2,1H3,(H,17,20)(H,18,21)/i1D3 |
Clé InChI |
LFZSOJABLBVGRJ-FIBGUPNXSA-N |
SMILES |
CC1=CC(=O)NC2=C1NC(=O)C3=C(N2C4CC4)N=CC=C3 |
Synonymes |
5-Cyclopropyl-7-hydroxy-9-(methyl-d3)-5,10-dihydro-4,5,6,10-tetraaza-dibenzo[a,d]cycloheptan-11-one; 11-Cyclopropyl-5,11-dihydro-4-(methyl-d3)-1H-dipyrido_x000B_[3,2-b:2’,3’-e] [1,4]diazepine-2,6-dione; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



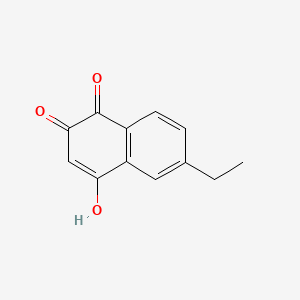
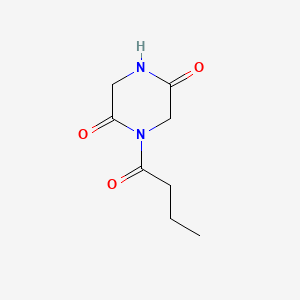
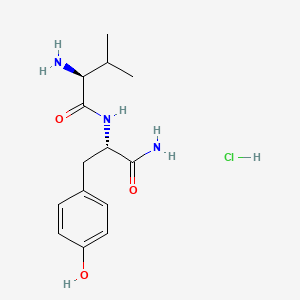
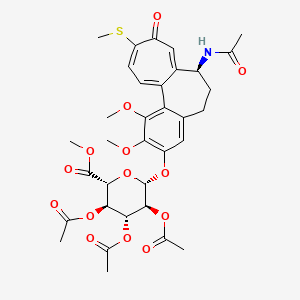
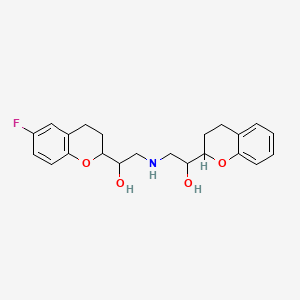

![7-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole](/img/structure/B589135.png)
![7-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8](/img/structure/B589136.png)
